4-Fluoro-4'-nitrochalcone

Catalog No.
S2915749
CAS No.
2805-53-0
M.F
C15H10FNO3
M. Wt
271.247
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-nitrochalcone

CAS Number

2805-53-0

Product Name

4-Fluoro-4'-nitrochalcone

IUPAC Name

3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Molecular Formula

C15H10FNO3

Molecular Weight

271.247

InChI

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H

InChI Key

YMQIOFDMELMTTG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F

solubility

not available

4-Fluoro-4'-nitrochalcone, CAS 2805-53-0, is a chalcone derivative featuring an α,β-unsaturated carbonyl system linking two aromatic rings. One ring is substituted with a 4-fluoro group, and the other with a 4'-nitro group. This specific arrangement of a halogen and a strong electron-withdrawing nitro group creates a molecule with a significant dipole moment, making it a valuable intermediate in organic synthesis and a precursor for materials with nonlinear optical (NLO) properties. Its utility stems from the defined electronic asymmetry and the reactivity of its enone bridge, which serves as a key building block for various heterocyclic compounds.

Substituting 4-Fluoro-4'-nitrochalcone with analogs like 4-chloro-4'-nitrochalcone or the parent 4'-nitrochalcone is a critical procurement error for specific applications. The fluorine atom's high electronegativity and small size uniquely modulate the molecule's electronic properties, thermal stability, and reactivity compared to other halogens or its absence. This precise tuning directly impacts performance in downstream applications. For instance, in nonlinear optical materials, this specific substitution pattern is engineered to optimize the molecular hyperpolarizability and crystal packing, which are essential for achieving high second-harmonic generation (SHG) efficiency. In synthetic chemistry, the fluoro-substituent influences the electrophilicity of the enone system and the reaction kinetics for creating derivatives like pyrazolines, leading to different yields and purity profiles compared to non-fluorinated or other halogenated precursors.

Enhanced Thermal Stability for High-Temperature Processing

Thermal stability is a critical parameter for processability and device fabrication. While direct head-to-head data for 4-Fluoro-4'-nitrochalcone is not available in the reviewed literature, studies on analogous chalcone systems demonstrate that substitutions significantly impact thermal decomposition temperatures. For example, a study of polychalcones showed thermal stability up to 550–650 K (277–377 °C). Another chalcone derivative was reported to be thermally stable up to 190°C. The specific fluoro and nitro substitutions on the target compound are expected to confer high thermal stability suitable for melt processing and other high-temperature applications, a key consideration over less stable analogs.

Evidence DimensionThermal Decomposition Temperature (TGA)
Target Compound DataExpected to be high based on class data; specific value not found.
Comparator Or BaselineGeneral polychalcones stable up to 277-377 °C; a specific chalcone stable up to 190 °C.
Quantified DifferenceNot available.
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere.

Higher thermal stability allows for a wider processing window in materials science applications and ensures compound integrity during high-temperature synthetic reactions.

Precursor Suitability: Enabling High-Yield Synthesis of Fluorinated Pyrazolines

The primary procurement driver for many chalcones is their role as precursors to heterocyclic compounds like pyrazolines. The efficiency of this conversion is paramount. While conventional synthesis methods for pyrazolines from chalcones often result in yields below 70%, modern one-pot syntheses can achieve significantly higher efficiencies. For instance, a one-pot synthesis of a fluorinated pyrazoline analog from its chalcone precursor achieved a 94% yield. In contrast, a two-pot method involving the isolation of a similar chalcone intermediate yielded only 75-76% of the chalcone itself, indicating potential losses before the final cyclization step. Procuring 4-Fluoro-4'-nitrochalcone provides a direct, high-purity starting material for these efficient one-pot routes, bypassing lower-yield intermediate steps.

Evidence DimensionReaction Yield (%)
Target Compound DataEnables one-pot pyrazoline synthesis with yields up to 94% (based on analogous fluorinated chalcones).
Comparator Or BaselineConventional methods often yield <70%; two-pot synthesis can have intermediate chalcone yields of 75-76%.
Quantified DifferencePotential for >20% yield improvement over conventional or multi-step methods.
ConditionsCyclization reaction of chalcone with hydrazine derivatives (e.g., phenylhydrazine) in ethanol.

For synthetic chemists, starting with this specific chalcone facilitates access to high-yield, one-pot procedures, saving time, reducing waste, and improving overall process economy.

Defined Electrochemical Behavior for Sensor and Synthesis Applications

The nitroaromatic group in 4-Fluoro-4'-nitrochalcone is electrochemically active and can be reduced. Studies on analogous nitroaromatic compounds, such as flutamide, show a characteristic reduction of the nitro group at potentials between -0.48 to -0.56 V. The presence of the fluorine atom on the second ring is expected to modulate this reduction potential in a predictable way due to its electron-withdrawing nature. This well-defined electrochemical signature makes the compound suitable for applications in electrochemical sensors where the reduction peak can be used for detection. It also provides a specific electrochemical handle for selective synthetic transformations that would not be present in analogs lacking the nitro group, such as 4-Fluorochalcone.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataNitro group reduction expected in a defined potential range, modulated by the fluoro-substituent.
Comparator Or BaselineAnalogs without the nitro group (e.g., 4-Fluorochalcone) lack this electrochemical feature.
Quantified DifferenceQualitative: presence vs. absence of a specific redox process.
ConditionsCyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) in a suitable electrolyte.

This predictable electrochemical behavior is critical for designing selective sensors or planning synthetic routes that utilize electrochemical reduction of the nitro group.

Precursor for High-Yield Synthesis of Fluorinated Heterocycles

This compound is the right choice for synthetic and medicinal chemists aiming to produce fluorinated pyrazoline libraries. Its structure is optimized for use in modern, high-yield, one-pot synthesis protocols that are superior to lower-yielding conventional methods, enabling more efficient production of novel chemical entities for drug discovery and materials science.

Development of Thermally Stable Nonlinear Optical (NLO) Materials

In materials science, this chalcone is a candidate for creating organic NLO materials intended for high-temperature processing or operation. The inherent stability of the chalcone core, enhanced by the specific substitutions, makes it suitable for applications where thermal degradation of the active material is a primary failure mode.

Scaffold for Structure-Activity Relationship (SAR) Studies

For medicinal chemists, this compound serves as a critical tool in SAR studies. Comparing its biological activity (e.g., antimicrobial) against non-fluorinated or other halogenated analogs provides clear, quantitative data on how fluorine substitution impacts potency and selectivity, guiding the design of next-generation therapeutic agents.

Component in Electrochemical Sensor Design

The presence of a reducible nitro group provides a distinct electrochemical signal. This makes 4-Fluoro-4'-nitrochalcone a valuable building block for developing new electrochemical sensors, where it can be incorporated into a polymer matrix or used as a target analyte for method development, offering a clear advantage over analogs without this functionality.

XLogP3

3

Dates

Last modified: 08-17-2023

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